molecular formula C17H15N3O3 B5872588 N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]pyridine-2-carboxamide

N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]pyridine-2-carboxamide

Cat. No.: B5872588
M. Wt: 309.32 g/mol
InChI Key: KBHCOIWLFCVGQU-UHFFFAOYSA-N
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Description

N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]pyridine-2-carboxamide is a complex organic compound that features a pyridine ring and an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]pyridine-2-carboxamide typically involves the following steps:

    Formation of the Isoindoline-1,3-dione Moiety: This can be achieved by the reaction of phthalic anhydride with ammonia or primary amines under controlled conditions.

    Alkylation: The isoindoline-1,3-dione is then alkylated with a suitable alkyl halide, such as 3-bromopropylamine, to introduce the propyl chain.

    Amidation: The resulting intermediate is then reacted with pyridine-2-carboxylic acid or its derivatives to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the propyl chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for use in the development of novel polymers and materials with specific electronic properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]pyridine-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-2,2,5,7,8-pentamethyl-6-chromanesulfonamide
  • 2-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione

Uniqueness

N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]pyridine-2-carboxamide is unique due to its specific combination of a pyridine ring and an isoindoline-1,3-dione moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

N-[3-(1,3-dioxoisoindol-2-yl)propyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-15(14-8-3-4-9-18-14)19-10-5-11-20-16(22)12-6-1-2-7-13(12)17(20)23/h1-4,6-9H,5,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHCOIWLFCVGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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